molecular formula C10H9Br2ClO B3036450 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone CAS No. 343375-52-0

3,4-Dibromo-4-(4-chlorophenyl)-2-butanone

Cat. No. B3036450
CAS RN: 343375-52-0
M. Wt: 340.44 g/mol
InChI Key: NNLXNPXDVHOGCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar dibromo ketones has been described in the literature. A common method involves the bromination of α,β-unsaturated ketones using ammonium bromide as a brominating agent and ceric ammonium nitrate (CAN) as a single-electron oxidant .

Scientific Research Applications

Antibacterial and Antifungal Activities

The compound has been used in the synthesis of new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles . These new compounds have been tested for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) and antifungal activity against Aspergilus flavus and Aspergillus niger .

Synthesis of α,β-Dibromo Ketones

An environmentally friendly procedure for the bromination of substituted α,β-unsaturated ketones has been described using ammonium bromide as a brominating agent and ceric ammonium nitrate (CAN) as a single-electron oxidant to afford α,β-dibromoketones . The reaction involves C-Br bond formation by a radical method generated by CAN .

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The compound has been used in carbon-carbon and carbon-heteroatom bond-forming reactions, which are a major progress in modern synthesis . The application of carbon-centered radicals resulting from redox processes mediated by high-valent metal salts such as Mn (III), Co (III), V (V) and Ce (IV) has emerged as a powerful tool for carbon-carbon bond formation in recent years .

Bromination-Debromination Strategy

The compound has been used in bromination-debromination strategy for the protection-deprotection of double bonds . This has a substantial role in organic synthesis .

Synthesis of Dibromoalkanes

Dibromoalkanes are important compounds widely used as versatile synthetic intermediates in a considerable number of useful transformations and for the protection-deprotection of unsaturated hydrocarbons . The compound has been used in the synthesis of dibromoalkanes .

Production of Agrochemicals, Pharmaceuticals, and Dyes

Organic bromine compounds have traditionally played an important role as intermediates in the production of agrochemicals, pharmaceuticals, and dyes . The compound has been used in the production of these organic bromine compounds .

properties

IUPAC Name

3,4-dibromo-4-(4-chlorophenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2ClO/c1-6(14)9(11)10(12)7-2-4-8(13)5-3-7/h2-5,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLXNPXDVHOGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C1=CC=C(C=C1)Cl)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272005
Record name 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-4-(4-chlorophenyl)-2-butanone

CAS RN

343375-52-0
Record name 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343375-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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